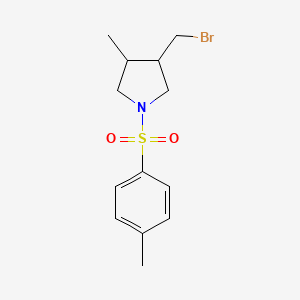

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine

Description

Properties

Molecular Formula |

C13H18BrNO2S |

|---|---|

Molecular Weight |

332.26 g/mol |

IUPAC Name |

3-(bromomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3 |

InChI Key |

ODZKLSBHPXPGLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1CBr)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Optimization

A prominent method for synthesizing 3-(bromomethyl)-4-methyl-1-tosylpyrrolidine employs copper-catalyzed bromine atom transfer cyclization in micellar media. As detailed by RSC publications, this approach utilizes sodium dodecyl sulfate (SDS) micelles to enhance reaction efficiency under aqueous conditions. The procedure involves:

-

Substrate : Allylic bromides or alcohols functionalized with tosyl-protected amines.

-

Catalyst System : CuBr (5 mol%) with Me₆-TREN (10 mol%) as a ligand.

-

Solvent : Ethanol/water (1:1 v/v) at 70°C for 12 hours.

Key optimization steps include the use of ascorbic acid (0.2 equiv) as a reducing agent and K₂CO₃ (0.2 equiv) to maintain basicity, achieving yields up to 80%.

Table 1: Representative Procedure and Outcomes

Mechanistic Insights

The reaction proceeds via a radical chain mechanism. Cu(I) initiates bromine atom transfer from the allylic bromide, generating a carbon-centered radical that undergoes intramolecular cyclization. Subsequent hydrogen abstraction from the solvent regenerates the Cu(I) catalyst, enabling catalytic turnover. SDS micelles stabilize radical intermediates, reducing side reactions and improving regioselectivity.

Rh(III)-Catalyzed Formal [4+1] Annulation

Substrate Scope and Diastereoselectivity

An alternative route leverages Rh(III)-catalyzed [4+1] annulation between unactivated alkenes and N-tosyl azides. This method, reported in PMC, constructs the pyrrolidine core via a tandem aziridination–ring expansion sequence. Critical conditions include:

-

Catalyst : [IndRhCl₂]₂ (Ind = electron-deficient heptamethylindenyl).

-

Additive : TfOH (triflic acid) for acid-mediated ring expansion.

-

Yield : 66–75% for spiro-pyrrolidine derivatives.

Table 2: Rh(III)-Catalyzed Synthesis Parameters

Mechanistic Pathway

The mechanism involves two stages:

-

Aziridination : Rh(III) facilitates nitrene transfer to the alkene, forming a strained N-tosyl aziridine intermediate.

-

Ring Expansion : TfOH protonates the aziridine, triggering a 1,2-hydride shift and carbocation rearrangement to yield the pyrrolidine product.

Deuterium-labeling studies confirm the hydride shift as the rate-determining step, with minimal isotopic scrambling observed in the final product.

Bromination of Pyrrolidine Precursors

Direct Bromomethylation

A straightforward approach involves bromomethylation of 4-methyl-1-tosylpyrrolidine using CBr₄ and triphenylphosphine (PPh₃) in THF. The reaction proceeds via a two-step sequence:

-

Alcohol Activation : Conversion of a hydroxymethyl intermediate to the corresponding bromide.

-

Nucleophilic Displacement : Bromide substitution at the methyl position.

Table 3: Bromination Reaction Conditions

Limitations and Side Reactions

Excess PPh₃ may lead to phosphine oxide byproducts, necessitating precise stoichiometry. Additionally, competing elimination reactions are minimized by maintaining low temperatures during bromide formation.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cu-Catalyzed Cyclization | 75–80 | High | Moderate | High |

| Rh-Catalyzed Annulation | 60–75 | Very High | Low | Moderate |

| Direct Bromination | 75–85 | Moderate | High | Low |

-

Copper Catalysis : Preferred for aqueous compatibility and moderate scalability.

-

Rhodium Catalysis : Ideal for complex substrates requiring diastereocontrol.

-

Direct Bromination : Best for large-scale synthesis despite lower selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(Azidomethyl)-4-methyl-1-tosylpyrrolidine.

Scientific Research Applications

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tosyl group enhances the compound’s stability and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Key Comparative Insights

- Reactivity : Bromomethyl-substituted compounds (e.g., the target molecule) are more reactive in nucleophilic substitutions than iodomethyl analogs due to intermediate bond strength (C–Br vs. C–I).

- Structural Flexibility : Pyrrolidine derivatives (e.g., 3-benzyl-1-tosylpyrrolidine) offer greater conformational flexibility than fused-ring systems like pyrrolopyridines .

- Synthetic Utility : Tosyl groups universally enhance solubility in organic solvents and stabilize intermediates, while halogen substituents (Br, I) enable diversification via cross-coupling reactions .

Biological Activity

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine is a pyrrolidine derivative characterized by its bromomethyl and tosyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

The molecular formula of this compound is C12H14BrNOS, with a molecular weight of 303.21 g/mol. The compound's structure includes a pyrrolidine ring substituted with a bromomethyl group at the 3-position and a tosyl group at the 1-position, contributing to its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. It can act as an inhibitor or activator, influencing the metabolic pathways of various substrates.

- Cell Signaling Modulation : This compound affects cell signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. By modulating these pathways, it can induce apoptosis in cancer cells .

- Gene Expression Alteration : It interacts with transcription factors and DNA-binding proteins, leading to changes in gene expression related to cell cycle regulation and apoptosis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Potential

In a study investigating the anticancer potential of this compound, researchers found that the compound effectively induced apoptosis in glioblastoma multiforme (GBM) cells while sparing normal cells. The mechanism was linked to its ability to inhibit critical signaling pathways involved in cell survival. RNA sequencing revealed alterations in gene expression profiles consistent with apoptotic induction .

Case Study 2: Angiogenesis Inhibition

Another significant study assessed the compound's effects on angiogenesis using an endothelial tube formation assay. Results indicated that at concentrations as low as 0.1 µM, the compound effectively inhibited tube formation without affecting cell viability. This finding suggests potential applications in anti-angiogenic therapies for cancer treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine?

- Methodological Answer : Synthesis optimization requires careful selection of bromination agents (e.g., NBS or PBr₃) and control of reaction conditions (temperature, solvent polarity). For example, tosyl protection prior to bromination minimizes side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical due to the compound's sensitivity to hydrolysis. Literature on analogous sulfonyl-pyrrolidine syntheses (e.g., Shi et al., 2014) highlights the importance of anhydrous conditions and inert atmospheres to prevent decomposition .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 2.4–3.0 ppm for tosyl methyl and pyrrolidine protons), high-resolution mass spectrometry (HRMS) for molecular ion validation, and X-ray crystallography (if crystals are obtainable). Comparative analysis with structurally similar compounds (e.g., 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) can resolve ambiguities in substitution patterns .

Q. What safety protocols are recommended for handling brominated pyrrolidine derivatives?

- Methodological Answer : Brominated compounds require PPE (gloves, goggles), fume hood use, and rigorous waste disposal. Consult EPA DSSTox resources for toxicity profiles, which recommend monitoring for alkylating activity and potential genotoxicity. Storage under nitrogen at –20°C prevents degradation .

Advanced Research Questions

Q. How can contradictory reactivity data in bromomethyl-tosylpyrrolidine derivatives be resolved?

- Methodological Answer : Contradictions often arise from steric effects or solvent-dependent nucleophilicity. For instance, bromination at the 3-position (vs. 4-position in analogs like 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine) alters reactivity due to hindered access to the electrophilic center. Computational modeling (DFT) or kinetic studies (e.g., variable-temperature NMR) can clarify mechanistic pathways .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Compare with analogs (e.g., 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) to assess electronic effects of substituents. Solvent models (PCM) improve accuracy for polar protic environments .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact the biological activity of bromomethyl-tosylpyrrolidine derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example, methyl groups enhance lipophilicity (improving membrane permeability), while trifluoromethyl groups increase metabolic stability. Bioassays (e.g., enzyme inhibition or cellular uptake) paired with HPLC-based logP measurements quantify these effects. Prior work on pyrimidine analogs (e.g., 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) provides a framework for such analyses .

Key Notes

- Data Sources : Prioritize EPA DSSTox and peer-reviewed journals (e.g., Tetrahedron, Chemistry – A European Journal) for reliable physicochemical and toxicological data .

- Experimental Design : Use controlled bromination protocols (e.g., slow reagent addition) and validate purity via HPLC (>95%) before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.